
SC144
Vue d'ensemble
Description
SC144 est un inhibiteur de petite molécule qui cible la glycoprotéine 130 (gp130), un transducteur de signal impliqué dans diverses voies de signalisation des cytokines. Il est connu pour ses puissantes propriétés anticancéreuses, en particulier dans le cancer de l'ovaire. This compound se lie à gp130, induisant sa phosphorylation et sa déglycosylation, ce qui conduit à l'inhibition des voies de signalisation en aval telles que la voie du transducteur de signal et de l'activateur de la transcription 3 (STAT3) .
Mécanisme D'action
Target of Action
SC144, also known as N’-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide, is a first-in-class, orally active inhibitor of glycoprotein 130 (gp130) . Gp130 is a compound of the Interleukin-6 (IL-6) and Oncostatin-M (OSM) receptor complex that triggers STAT3 signaling .
Mode of Action
This compound binds to gp130, inducing its phosphorylation (S782) and deglycosylation . This binding abrogates STAT3 phosphorylation and nuclear translocation, further inhibiting the expression of downstream target genes . This compound shows potent inhibition of gp130 ligand-triggered signaling .
Biochemical Pathways
The binding of this compound to gp130 disrupts the IL-6 and OSM signaling pathways, which are known to be pro-tumorigenic in many cancers . The inhibition of gp130 activity leads to the inactivation of Akt and Stat3, as well as the suppression of Stat3-regulated gene expression . This eventually causes cell-cycle arrest, anti-angiogenesis, and apoptosis .
Result of Action
This compound has been shown to induce apoptosis in human ovarian cancer cells . It exhibits potent cytotoxicity against a panel of drug-sensitive and drug-resistant cancer cell lines . Its activity is independent of p53, HER-2, estrogen, and androgen receptor expressions . The compound’s ability to overcome drug resistance in ovarian cancer has been highlighted .
Analyse Biochimique
Biochemical Properties
SC144 interacts with gp130, a signal transducer of the IL-6/STAT3 signaling pathway . It binds to gp130, induces its phosphorylation (S782), and deglycosylation . This leads to the suppression of the Stat3 signaling pathway, which is maintained by extracellular gp130 ligands .
Cellular Effects
This compound has shown greater potency in human ovarian cancer cell lines than in normal epithelial cells . It inhibits cell proliferation and viability . This compound also causes substantial cell apoptosis . Apart from the effect on gp130, it has been reported that this compound can directly bind and stabilize IL-24 in cancer cells . Additionally, this compound has shown to have effects on cell cycle perturbation and apoptosis induction .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to gp130, induces gp130 phosphorylation (S782) and deglycosylation, abrogates Stat3 phosphorylation and nuclear translocation, and further inhibits the expression of downstream target genes . This compound shows potent inhibition of gp130 ligand-triggered signaling .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to inhibit cell proliferation and viability in a dose-dependent manner
Dosage Effects in Animal Models
In a mouse xenograft model of human ovarian cancer, this compound significantly inhibited tumor growth
Méthodes De Préparation
Voies de synthèse et conditions de réaction
SC144 est synthétisé par un processus en plusieurs étapes impliquant la formation d'un noyau de quinoxaline suivie d'une fonctionnalisation. Les étapes clés comprennent :
Formation du noyau de quinoxaline : Cela implique la condensation d'une diamine aromatique avec une dicétone.
Fonctionnalisation : Le noyau de quinoxaline est ensuite fonctionnalisé avec divers substituants pour obtenir la structure chimique souhaitée.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard telles que des réactions de condensation, la purification par chromatographie et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions
SC144 subit plusieurs types de réactions chimiques, notamment :
Phosphorylation : this compound induit la phosphorylation de gp130 à la sérine 782.
Déglycosylation : Il induit également la déglycosylation de gp130, ce qui est crucial pour son action inhibitrice.
Réactifs et conditions courants
Phosphorylation : Cette réaction nécessite généralement des kinases et de l'ATP comme réactifs.
Déglycosylation : Ce processus peut impliquer des réactions enzymatiques facilitées par des glycosidases spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions sont des formes phosphorylées et déglycosylées de gp130, qui conduisent à l'inhibition des voies de signalisation en aval .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier les voies de signalisation de gp130.
Biologie : Enquête sur son rôle dans la modulation de la signalisation des cytokines et ses effets sur la prolifération cellulaire et l'apoptose.
Médecine : Exploré comme agent thérapeutique potentiel pour divers cancers, en particulier le cancer de l'ovaire. .
Industrie : Applications potentielles dans le développement de nouvelles thérapies anticancéreuses et comme outil de recherche dans la découverte de médicaments
Mécanisme d'action
This compound exerce ses effets en se liant à gp130, induisant sa phosphorylation à la sérine 782 et sa déglycosylation. Cela conduit à l'inhibition de la voie de signalisation STAT3, qui est cruciale pour la survie et la prolifération cellulaires. En inhibant cette voie, this compound induit l'apoptose dans les cellules cancéreuses et inhibe la croissance tumorale .
Applications De Recherche Scientifique
SC144 is a cell-permeable compound that inhibits glycoprotein 130 (gp130) and has shown potential in various scientific research applications, particularly in cancer research . It has demonstrated activity in cells resistant to conventional chemotherapies and acts synergistically with several standard-of-care drugs .
Scientific Research Applications
- ** anticancer agent:** this compound is being investigated as a novel anticancer agent due to its unique mechanism of action . It has shown remarkable potency against a large panel of cancer cell lines from different tumor origins and is active in cells resistant to conventional chemotherapies .
- gp130-STAT3-survivin axis inhibition: this compound functions through the inhibition of the gp130-STAT3-survivin axis, a novel mechanism that provides new therapeutic options for diverse cancers . It selectively inhibits the activation of downstream signaling pathways induced by GP130 ligands (IL6, LIF), without significantly affecting activation by non-GP130 ligands .
- Combination Therapies: Studies suggest this compound has synergistic effects with certain chemotherapeutic agents. For instance, it showed synergism with 5-fluorouracil and oxaliplatin in colorectal cancer HT29 cells . It also showed synergism with paclitaxel in MDA-MB-435 cells with a schedule-dependent block in cell cycle .
- IL-6 Signaling Inhibition: this compound inhibits the expression of IL-6 in tumors and plasma . This is significant because IL-6 plasma levels are typically increased in pancreatic ductal adenocarcinoma (PDAC) patients and are thought to correlate with metastasis and cachexia .
- Apoptosis Induction: this compound induces apoptosis in human ovarian cancer cells but not in epithelial cells of the kidney or the endometrium . It inhibits STAT3 phosphorylation and subsequent expression of survivin, Cyclin-D2, and MMP-7 in a human ovarian cancer cell line .
- Study of Gene Expression Data: this compound and evista were known to inhibit cell proliferation and glycolysis and target the gp130 signaling pathway .
Research Findings
- Antagonistic Effects: While this compound alone reduced cell viability and proliferation in PDAC cell lines, it did not act synergistically or additively with paclitaxel in vitro. In fact, at higher concentrations of paclitaxel, the effect was antagonistic .
- Tumor Growth Reduction: In a PDAC mouse model, combination therapy of this compound with paclitaxel, but not this compound monotherapy, was successful in reducing tumor growth. This suggests that the interaction between this compound and paclitaxel may be dose-dependent .
- Pharmacokinetics: Evaluation of the pharmacokinetics of this compound revealed that intraperitoneal administration of this compound showed a two-compartmental pharmacokinetics elimination profile that was not observed in oral dosing .
Data Table
Application | Description | Cell Type/Model | Outcome |
---|---|---|---|
Anticancer Agent | Exhibits potent cytotoxicity against a panel of drug-sensitive and drug-resistant cancer cell lines | Various cancer cell lines | Potential therapeutic option for diverse cancers |
gp130-STAT3-survivin axis inhibition | Inhibits the activation of downstream signaling pathways induced by GP130 ligands | Ovarian cancer cells | Suppresses constitutive phosphorylation and nuclear translocation of Stat3 |
Combination Therapy | Synergistic effects with 5-fluorouracil and oxaliplatin | Colorectal cancer HT29 cells | Increased effectiveness compared to single-agent treatments |
IL-6 Signaling Inhibition | Reduces IL-6 levels | Pancreatic ductal adenocarcinoma (PDAC) cells | Potential to reduce metastasis and cachexia associated with increased IL-6 levels |
Apoptosis Induction | Induces apoptosis | Human ovarian cancer cells | Potential therapeutic strategy for ovarian cancer |
Tumor Growth Reduction | Successful in reducing tumor growth when combined with paclitaxel | Pancreatic ductal adenocarcinoma (PDAC) mouse model | Combination therapy shows promise in reducing tumor growth |
GP130 Inhibition | Selectively inhibits the activation of downstream signaling pathways induced by GP130 ligands (IL6, LIF), with no significant effects on the activation by non-GP130 ligands | Platinum-sensitive and platinum-resistant cells | Exhibits cytotoxicity with no significant cytotoxicity to human normal epithelial cells. In mouse xenograft models, this compound significantly inhibited tumor growth through GP130 inhibition and induction of necrosis in the tumor. No toxicity was evident in normal tissues. Furthermore, this compound showed significant in vivo efficacy in immune competent syngeneic mouse models |
Case Studies
- Colorectal Cancer: Co-treatment of this compound with 5-fluorouracil and oxaliplatin in colorectal cancer HT29 cells resulted in synergism . Pretreatment with this compound in oxaliplatin-resistant HTOXAR3 cells was more effective than oxaliplatin pretreatment .
- Breast Cancer: The combination of this compound and paclitaxel exhibited synergism in MDA-MB-435 cells, with a schedule-dependent block in the cell cycle . In an MDA-MB-435 mouse xenograft model, co-administration of this compound and paclitaxel delayed tumor growth in an this compound dose-dependent manner .
- Ovarian Cancer: this compound induces apoptosis in human ovarian cancer cells and inhibits STAT3 phosphorylation, leading to reduced expression of survivin, Cyclin-D2, and MMP-7 .
- Pancreatic Cancer: In pancreatic cancer cells, this compound inhibited proliferation and glycolysis and targeted the gp130 signaling pathway .
Caution
Comparaison Avec Des Composés Similaires
SC144 est unique dans sa capacité à cibler gp130 et à inhiber la voie de signalisation STAT3. Des composés similaires comprennent :
Bazedoxifène : Un autre inhibiteur de gp130 avec un mécanisme d'action différent.
Raloxifène : Semblable au bazedoxifène, il cible gp130 mais a des propriétés de liaison distinctes.
This compound se démarque par son activité anticancéreuse puissante et sa capacité à induire à la fois la phosphorylation et la déglycosylation de gp130, ce qui en fait un candidat prometteur pour un développement clinique plus approfondi .
Activité Biologique
SC144, a small molecule inhibitor, has garnered attention in the field of cancer research due to its specific inhibition of the gp130 signaling pathway, which is crucial in various cellular processes including inflammation and tumorigenesis. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cell proliferation, and potential therapeutic applications.
- Chemical Name : 2-(7-Fluoropyrrolo[1,2-a]quinoxalin-4-yl) 2-pyrazinecarboxylic acid hydrazide hydrochloride
- Purity : ≥98%
- IC50 : 0.72 μM for gp130 inhibition
This compound functions primarily as an inhibitor of gp130, a signal transducer that mediates the effects of several interleukins, notably IL-6. By blocking cytokine-triggered gp130 signaling, this compound induces several downstream effects:
- Inhibition of STAT3 Activation : this compound abrogates phosphorylation and nuclear translocation of STAT3, a transcription factor that promotes oncogenic gene expression.
- Downregulation of Glycosylation : It reduces gp130 glycosylation, impacting receptor availability and signaling efficiency.
- Tumor Growth Inhibition : In vivo studies have demonstrated that this compound delays tumor growth in mouse xenograft models of human ovarian cancer, indicating its potential as an anti-cancer agent .
Cell Proliferation Studies
A series of experiments have assessed the impact of this compound on cell proliferation across different cancer cell lines:
Cell Line | Treatment (μM) | Proliferation Inhibition (%) |
---|---|---|
CALR DEL | 0.5 | 58.3 ± 1.2 |
CALR KO | 0.5 | 57.2 ± 3.6 |
JAK2V617F Mutated Cells | 0.5 | Significant reduction observed |
In these studies, this compound significantly reduced the proliferation of CALR-mutated cells and JAK2V617F-mutated cells compared to untreated controls, demonstrating its specificity for cells with dysregulated IL-6 signaling .
Case Studies
- Ovarian Cancer Model : In a mouse model of human ovarian cancer, administration of this compound resulted in a marked delay in tumor growth compared to control groups. This study supports the hypothesis that targeting gp130 can be an effective strategy in treating cancers driven by IL-6 signaling .
- Myeloproliferative Neoplasms (MPNs) : Research indicated that this compound effectively inhibited colony formation in CD34+ cells from patients with CALR mutations and JAK2V617F mutations. This suggests that this compound could be beneficial in treating MPNs by targeting aberrant IL-6 signaling pathways .
Propriétés
IUPAC Name |
N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12/h1-9H,(H,20,21)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEADAWQSJOWXBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.